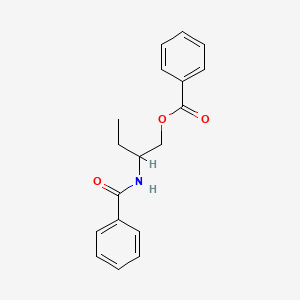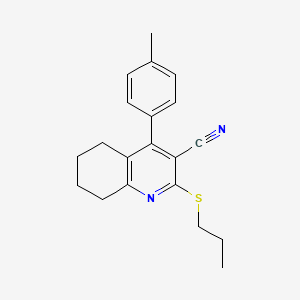![molecular formula C23H26N4O3 B13371183 3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone](/img/structure/B13371183.png)
3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a methylbenzyl group, and a pyrimidinyl hydrazone moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde: This step involves the reaction of 3-methoxybenzaldehyde with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.
Synthesis of 6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl hydrazone: This intermediate is prepared by reacting 4-propyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine with hydrazine hydrate in ethanol under reflux conditions.
Coupling Reaction: The final step involves the coupling of 3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde with 6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl hydrazone in the presence of a catalyst such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide, sodium cyanide, or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, nitriles, thiols.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. Additionally, the compound can interact with cellular signaling pathways, influencing gene expression and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde: Similar structure but with a different position of the methyl group on the benzyl ring.
4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde: Similar structure but with a different position of the methoxy group on the benzaldehyde ring.
3-Ethoxy-4-methoxybenzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone is unique due to the presence of both the benzaldehyde and pyrimidinyl hydrazone moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C23H26N4O3 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
2-[(2E)-2-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H26N4O3/c1-4-7-19-13-22(28)26-23(25-19)27-24-14-17-10-11-20(21(12-17)29-3)30-15-18-9-6-5-8-16(18)2/h5-6,8-14H,4,7,15H2,1-3H3,(H2,25,26,27,28)/b24-14+ |
InChI-Schlüssel |
HGGFNZXYTSUXAO-ZVHZXABRSA-N |
Isomerische SMILES |
CCCC1=CC(=O)NC(=N1)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3C)OC |
Kanonische SMILES |
CCCC1=CC(=O)NC(=N1)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(2-Chlorophenyl)-1-piperazinyl]sulfonyl}-4-isopropylphenyl methyl ether](/img/structure/B13371107.png)
![[4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B13371112.png)
![6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371118.png)
![2-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B13371121.png)

![Ethyl 1-[(2,5-diethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13371130.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13371135.png)
![2-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B13371137.png)
![6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371145.png)
![N-{2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}-N-(2-methoxyphenyl)amine](/img/structure/B13371149.png)
![6-(2-Furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371162.png)
![6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide](/img/structure/B13371167.png)
![8-bromo-5,6-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371177.png)
